molecular formula C28H26ClN3O2S B6524376 7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-39-0

7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B6524376
CAS RN: 422530-39-0
M. Wt: 504.0 g/mol
InChI Key: SZKYIAQJVOZBPH-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazolinone, which is a type of heterocyclic compound. It has a benzylpiperidine carbonyl group, a chlorophenylmethyl group, and a sulfanylidene group attached to the tetrahydroquinazolinone core. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure would be largely determined by the tetrahydroquinazolinone core and the attached functional groups. The presence of the nitrogen in the ring, the carbonyl group, and the sulfanylidene group could potentially create sites of polarity in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the chlorophenylmethyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would largely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2S/c29-23-9-6-21(7-10-23)18-32-27(34)24-11-8-22(17-25(24)30-28(32)35)26(33)31-14-12-20(13-15-31)16-19-4-2-1-3-5-19/h1-11,17,20H,12-16,18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKYIAQJVOZBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-benzylpiperidine-1-carbonyl)-3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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